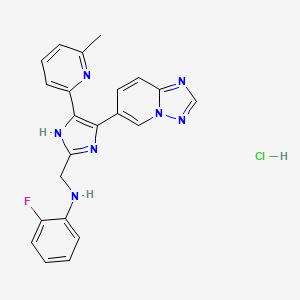

Fimaporfin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

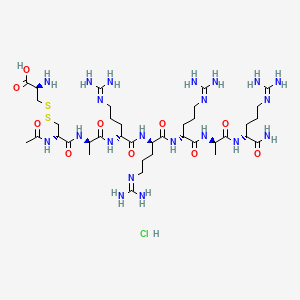

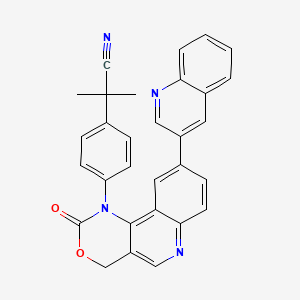

Fimaporfin is a photosensitizing agent used in photochemical internalization (PCI) technology. It is primarily utilized in combination with other therapeutic agents to enhance their intracellular delivery. This compound has shown promise in the treatment of various cancers, including cholangiocarcinoma and head and neck squamous cell carcinoma .

Vorbereitungsmethoden

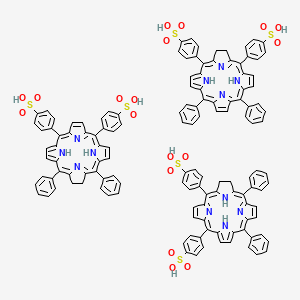

The synthesis of fimaporfin involves the preparation of disulfonated tetraphenyl chlorin. The synthetic route typically includes the sulfonation of tetraphenylporphyrin, followed by chlorination to produce the final compound. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Fimaporfin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um reaktive Sauerstoffspezies zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Substitutionsreaktionen, an denen this compound beteiligt ist, treten typischerweise an den Sulfonsäuregruppen auf.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Fimaporfin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Photosensibilisator in verschiedenen chemischen Reaktionen verwendet, um die Effizienz photochemischer Prozesse zu verbessern.

Biologie: this compound wird in Studien zur zellulären Aufnahme und intrazellulären Abgabe von Makromolekülen eingesetzt.

Medizin: Seine Hauptanwendung ist die Krebstherapie, bei der es in Kombination mit anderen Medikamenten eingesetzt wird, um deren therapeutische Wirksamkeit zu verbessern. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch einen Prozess, der als photochemische Internalisierung bekannt ist. Wenn this compound Licht ausgesetzt wird, erzeugt es reaktive Sauerstoffspezies, die die endosomalen Membranen stören, wodurch therapeutische Wirkstoffe in das Zytoplasma der Zelle freigesetzt werden. Dies verbessert die intrazelluläre Abgabe und Wirksamkeit der gleichzeitig verabreichten Medikamente .

Wirkmechanismus

Fimaporfin exerts its effects through a process known as photochemical internalization. When exposed to light, this compound generates reactive oxygen species that disrupt endosomal membranes, allowing therapeutic agents to be released into the cell cytosol. This enhances the intracellular delivery and efficacy of the co-administered drugs .

Vergleich Mit ähnlichen Verbindungen

Fimaporfin ist unter den Photosensibilisatoren aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:

Photofrin: Ein weiterer Photosensibilisator, der in der photodynamischen Therapie eingesetzt wird, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Temoporfin: Ein Photosensibilisator mit Anwendungen in der Krebsbehandlung, ähnlich wie this compound, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

This compound zeichnet sich durch seine Fähigkeit aus, die intrazelluläre Abgabe therapeutischer Wirkstoffe zu verbessern, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen macht.

Eigenschaften

IUPAC Name |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQERPKMNDVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H96N12O18S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443547-43-0 |

Source

|

| Record name | Fimaporfin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)